N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide
Description
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide is a synthetic compound featuring a benzimidamide core linked to an imidazo[4,5-b]pyridine moiety. This structure combines a hydroxyamidine group (–NH–C(=NH)–OH) with a bicyclic heteroaromatic system, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity. Its synthesis typically involves coupling reactions and functional group transformations, as seen in related imidazo[4,5-b]pyridine derivatives .
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
InChI Key |
SZBLSFWAWGHSLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Core Structural Disassembly
The target compound comprises two primary domains:
-
Imidazo[4,5-b]pyridine nucleus : A fused bicyclic system formed by condensation of pyridine and imidazole rings.
-
N-Hydroxybenzimidamide substituent : A para-substituted benzene ring bearing an N-hydroxyamidine functional group.
Retrosynthetically, the molecule can be dissected into:
-
2,3-Diaminopyridine (imidazopyridine precursor)
-
4-Cyanobenzaldehyde (benzimidamide precursor)
-
Hydroxylamine (N-hydroxy group source)
Strategic Bond Formation
Critical synthetic steps include:
-
Cyclocondensation to form the imidazo[4,5-b]pyridine core.
-
Nucleophilic substitution or coupling to attach the benzimidamide moiety.
-
Functional group interconversion to introduce the N-hydroxy group.
Imidazo[4,5-b]pyridine Core Synthesis
Cyclocondensation of 2,3-Diaminopyridine
The imidazo[4,5-b]pyridine scaffold is classically synthesized via acid-catalyzed cyclization of 2,3-diaminopyridine with carbonyl equivalents.
-
Reactants : 2,3-Diaminopyridine (1.0 equiv), 4-cyanobenzaldehyde (1.2 equiv)
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Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
-
Solvent : Ethanol/water (4:1 v/v)
-
Conditions : Reflux at 80°C for 12 h
-
Mechanism :
-
Acid-catalyzed imine formation between diamine and aldehyde.
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Intramolecular cyclization via nucleophilic attack of the pyridine nitrogen.
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Aromatization through dehydration.
-
Outcome :
Alternative Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate cyclocondensation:
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Power: 300 W
-
Temperature: 120°C
-
Time: 30 min
-
Solvent: Dimethylacetamide (DMA)
-
Yield Improvement: 82–85%
Functionalization to Benzimidamide
Nitrile to Amidoxime Conversion
The 4-cyanophenyl substituent is converted to N-hydroxybenzimidamide using hydroxylamine:
-
Reactants :
-
2-(4-Cyanophenyl)imidazo[4,5-b]pyridine (1.0 equiv)
-
Hydroxylamine hydrochloride (3.0 equiv)
-
-
Base : Sodium carbonate (2.0 equiv)
-
Solvent : Ethanol/water (3:1 v/v)
-
Conditions : Reflux at 70°C for 6 h
Reaction Mechanism :
Product Characterization :
-
FT-IR : Disappearance of ν(C≡N) at ~2240 cm⁻¹; appearance of ν(N–O) at 930 cm⁻¹
-
¹H NMR (DMSO-d6): δ 8.75 (s, 1H, imidazole-H), δ 7.95 (d, J=8.4 Hz, 2H, Ar–H), δ 5.21 (s, 2H, NH₂)
Yield : 65–70%
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Data Consolidation
| Technique | Key Signals |
|---|---|
| HRMS | m/z 253.1074 ([M+H]⁺, calc. 253.1068) |
| ¹³C NMR | δ 158.9 (C=N–OH), δ 145.2 (imidazole C-2) |
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach could link pre-formed imidazopyridine and benzimidamide units:
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Synthesize 2-bromoimidazo[4,5-b]pyridine.
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Couple with 4-(N-hydroxyamidine)phenylboronic acid using Pd(PPh₃)₄.
Challenges :
-
Limited commercial availability of boronic acid derivatives.
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Requires protection/deprotection of N-hydroxy group.
Scale-Up Considerations and Industrial Relevance
Gram-Scale Production
Adapting the Friedländer annulation strategy:
-
Catalyst : Choline hydroxide ionic liquid (ChOH-IL)
-
Solvent : Water
-
Yield : 78% at 10 g scale
Environmental Impact
-
E-factor : 2.3 (solvent recovery reduces waste)
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PMI : 6.8 (process mass intensity)
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) and methanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups at specific positions on the imidazopyridine core.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide. These compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings:
- In Vitro Efficacy: Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antibacterial activity against Bacillus cereus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results demonstrated that Gram-positive bacteria were more susceptible to these compounds compared to Gram-negative strains .
Table 1: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Bacillus cereus | High |
| This compound | Escherichia coli | Moderate |
Therapeutic Applications in Inflammatory Diseases
This compound has also been studied for its potential as an anti-inflammatory agent. It acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of prostaglandins involved in inflammation.
Case Study Insights:
- Mechanism of Action: The inhibition of mPGES-1 by this compound suggests its utility in treating inflammatory diseases by reducing the production of pro-inflammatory mediators. This mechanism was explored in various experimental models where the compound demonstrated a reduction in inflammatory markers .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that enhance its biological activity. Researchers have utilized phase transfer catalysis to facilitate the alkylation reactions necessary for producing this compound.
Synthesis Overview:
Mechanism of Action
The mechanism of action of N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of imidazo[4,5-b]pyridine derivatives with amidine or benzimidamide substituents. Key structural analogues include:
Key Observations :
- The hydroxyamidine group in the target compound may enhance interactions with enzymatic active sites, particularly in NOS inhibition, compared to methoxy or bromo substituents .
- Bromo-substituted analogues exhibit stronger antimicrobial effects, likely due to increased lipophilicity and membrane penetration .
- Methoxy groups improve solubility but may reduce binding affinity in some contexts .
Reaction Conditions :
- Solvents: DMF (for coupling) , THF (for cyclization) .
- Catalysts: Bases (e.g., K₂CO₃) for deprotonation , HATU for amide bond formation .
Physicochemical Properties
Biological Activity
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide is a compound that has attracted significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its anticancer properties, synthesis methods, and potential applications.
Structural Characteristics
The molecular formula of this compound is C13H11N5O. The compound features a hydroxyl group attached to the nitrogen atom of the benzimidamide structure, which is significant for its reactivity and biological properties. The presence of both hydroxyl and amide functional groups enhances its potential for various biological interactions.
Cytotoxic Effects
Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines. Notably, it has shown remarkable activity against MCF-7 human breast adenocarcinoma cells with an IC50 value of 0.082 µM , indicating a high level of potency compared to other compounds in its class.
Comparative Activity Table
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C13H11N5O | Anticancer (MCF-7) | 0.082 |
| N'-Hydroxy-2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanimidamide | C8H9N5O | Anticancer | - |
| N'-Hydroxy-2-(3H-imidazo[4,5-b]pyridin-2-yl)propanamidine | C9H11N5O | Antiviral | - |
The high potency observed in these studies suggests that this compound could be a valuable candidate for further development in cancer therapy.
The biological activity of this compound is believed to involve multiple mechanisms. One proposed mechanism is the intercalation into DNA, which disrupts the replication process in cancer cells. This action is supported by findings from related compounds in the imidazo[4,5-b]pyridine family that have shown similar mechanisms of action against various cancer types .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Imidazo Ring : Starting from appropriate pyridine derivatives.
- Hydroxylation : Introducing the hydroxyl group at the nitrogen position.
- Amide Bond Formation : Coupling with benzimidamide derivatives to form the final product.
These methods are crucial as they not only determine the yield but also influence the biological activity of the resulting compound.
Case Studies and Research Findings
Recent studies have expanded on the biological potential of this compound and its derivatives:
- Antiproliferative Studies : In vitro assessments have demonstrated significant antiproliferative effects against various human cancer cell lines, with some derivatives showing IC50 values in the sub-micromolar range .
- Antiviral Properties : Some derivatives have been evaluated for their antiviral activities against a broad panel of DNA and RNA viruses, showcasing their versatility beyond anticancer applications.
- Selectivity Profiles : Compounds derived from this structure have exhibited selectivity towards specific cancer cell types, which is beneficial for minimizing side effects during treatment .
Q & A
Q. What are the key challenges in synthesizing N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide, and how can they be methodologically addressed?
Synthesis of this compound involves multi-step reactions, including the formation of the imidazo[4,5-b]pyridine core and subsequent functionalization. A common issue is regioselectivity during cyclization, which can be optimized using microwave-assisted synthesis or catalytic systems (e.g., Pd-mediated coupling) to improve yields . Purification often requires reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to resolve polar byproducts .
Q. How can the structural integrity of this compound be validated post-synthesis?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural confirmation, particularly for resolving tautomeric forms of the imidazo[4,5-b]pyridine moiety . Complementary techniques include high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR with DEPT-135 to verify protonation states and substituent positions .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening should focus on kinase inhibition (e.g., Aurora kinases) or tubulin polymerization assays, given structural similarities to known inhibitors like compound 31 (Aurora kinase IC50 = 0.042 µM) . Dose-response curves (0.1–100 µM) and counter-screens against off-target kinases (e.g., EGFR, VEGFR) are essential to establish selectivity .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for enhanced target binding?
Density Functional Theory (DFT) studies can predict electronic properties and regioselectivity in reactions involving the benzimidamide group. Molecular docking (e.g., AutoDock Vina) against Aurora kinase or tubulin binding sites can identify critical interactions (e.g., hydrogen bonding with Ser<sup>215</sup> or hydrophobic packing with β-tubulin) . Free energy perturbation (FEP) calculations may further refine substituent effects on binding affinity .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from poor solubility or metabolic instability. Strategies include:
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .
- Metabolic profiling : LC-MS/MS to identify major metabolites (e.g., hydroxylation at the imidazo[4,5-b]pyridine ring) and structural modifications (e.g., fluorination) to block oxidation .
- Pharmacokinetic (PK) studies : Rodent models with IV/PO dosing to correlate exposure levels with efficacy .
Q. What strategies are effective for analyzing its polymorphic forms, and how do they impact bioactivity?
Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water) followed by PXRD and DSC can identify stable forms . Bioactivity differences between polymorphs (e.g., solubility-driven variations in IC50) should be tested in parallel using standardized dissolution assays .
Q. How can researchers validate its mechanism of action in complex biological systems?
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of Aurora kinases or tubulin in cell lysates .
- RNA-seq/proteomics : Identify downstream pathways (e.g., mitotic arrest markers like phospho-histone H3) .
- Resistance studies : Generate resistant cell lines via CRISPR/Cas9 mutagenesis to pinpoint binding-site mutations (e.g., Aurora kinase gatekeeper residues) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
Forced degradation studies (acid/base, oxidative, thermal) should employ UPLC-QTOF-MS to track degradation pathways. For example, oxidative stress (H2O2) may cleave the N-hydroxy group, forming a nitrile derivative, which can be quantified using validated stability-indicating methods .
Q. How can researchers address low reproducibility in biological assays involving this compound?
Standardize protocols for:
- Compound handling : Store in anhydrous DMSO at -80°C to prevent hydrolysis of the benzimidamide group .
- Cell culture conditions : Use serum-free media during treatment to avoid protein binding .
- Data normalization : Include reference inhibitors (e.g., paclitaxel for tubulin assays) in each experimental batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
